

# Spectroscopic Profile of 2-Chloro-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Chloro-4-iodoaniline	
Cat. No.:	B137281	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-4-iodoaniline**, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled from available scientific literature and spectral databases. This document also includes detailed experimental protocols for the acquisition of such data.

# **Spectroscopic Data Summary**

The empirical formula for **2-chloro-4-iodoaniline** is C<sub>6</sub>H<sub>5</sub>ClIN, with a molecular weight of 253.47 g/mol .[1] The following tables summarize the key spectroscopic data for this compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While a definitive, peer-reviewed publication explicitly assigning the NMR spectra of **2-chloro-4-iodoaniline** is not readily available, the following data, found in the supplementary information of a Royal Society of Chemistry publication, is consistent with the expected spectrum for this structure.

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.49	d	H-3
7.42	dd	H-5
6.64	d	H-6
4.14	s (br)	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
145.8	C-1
116.8	C-2
138.5	C-3
82.5	C-4
130.2	C-5
116.4	C-6

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## Infrared (IR) Spectroscopy

The IR spectrum of **2-chloro-4-iodoaniline** is expected to exhibit characteristic absorption bands corresponding to its functional groups. The following table lists the anticipated vibrational frequencies.



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3300	N-H	Asymmetric & Symmetric Stretching
3100 - 3000	C-H (aromatic)	Stretching
1620 - 1580	C=C (aromatic)	Stretching
1600 - 1500	N-H	Bending
~1100	C-Cl	Stretching
~820	C-H (aromatic)	Out-of-plane Bending (parasubstitution)
~600 - 500	C-I	Stretching

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-chloro-4-iodoaniline** would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
253/255	Molecular Ion [M] $^+$ / [M+2] $^+$ (due to $^{35}$ Cl/ $^{37}$ Cl isotopes)
126	[M - I]+
91	[M - I - Cl]+

# **Experimental Protocols**

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

# NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:



- Dissolve approximately 10-20 mg of 2-chloro-4-iodoaniline in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Use a standard single-pulse experiment.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
  - Apply a relaxation delay of 1-2 seconds between scans.
- 13C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR.
  - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

#### Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **2-chloro-4-iodoaniline** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.



#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The spectrum is typically recorded from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.

## **Mass Spectrometry (EI-MS)**

#### Sample Introduction:

 Introduce a small amount of solid 2-chloro-4-iodoaniline via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile.

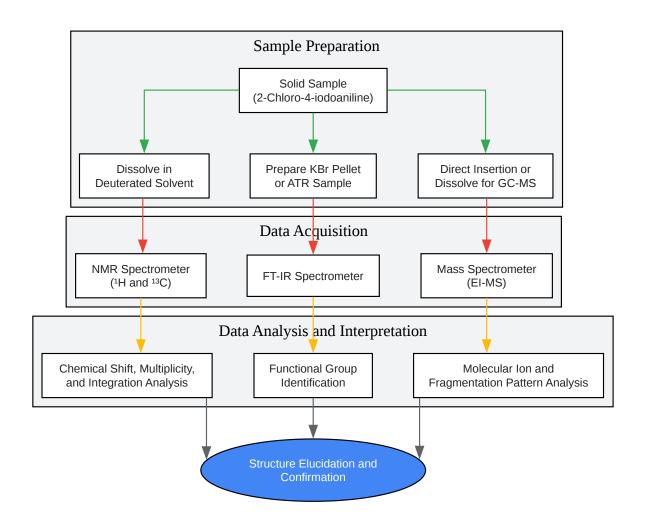
#### Instrumentation and Data Acquisition:

- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

## **Workflow and Data Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as **2-chloro-4-iodoaniline**.





Click to download full resolution via product page

Spectroscopic analysis workflow for an organic solid.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. 4-氯-2-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]







To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-iodoaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137281#spectroscopic-data-nmr-ir-ms-for-2-chloro-4-iodoaniline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com